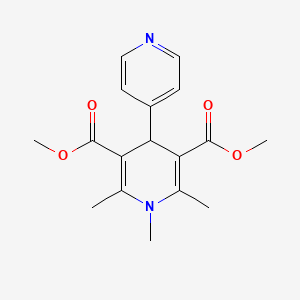![molecular formula C17H20N2O B5660398 5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one and similar compounds typically involves multi-component reaction processes that allow for the construction of complex structures from simpler starting materials. For example, Thabet et al. (2022) reported a one-pot, three-component synthesis method catalyzed by p-toluene-sulfonic acid for producing a related compound, demonstrating the efficiency and versatility of modern synthetic techniques in constructing these molecules (Thabet et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this family has been extensively analyzed using various spectroscopic techniques, including NMR, FT-IR, and UV, as well as quantum chemical methods. Devi et al. (2020) investigated the spectroscopic properties of a closely related compound, providing insights into its molecular geometry, electronic structure, and potential interactions with biological molecules (Devi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one involves its participation in various organic reactions, contributing to the synthesis of a wide range of derivatives with potential biological activity. For instance, Xu et al. (2021) explored the synthesis and evaluation of derivatives for their serotonin reuptake inhibitory activity, highlighting the compound's utility in medicinal chemistry (Xu et al., 2021).
Propiedades
IUPAC Name |
5-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-9-8-16(12-18-17)15-6-4-14(5-7-15)13-19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZDCZCPCZQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)
![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)
![5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)
![1-(phenylacetyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5660382.png)
![(1S*,5R*)-6-[(2-chlorophenyl)sulfonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)